
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by the presence of a bromobenzyl group, a thioether linkage, and a pyrazolyl-pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl-pyridazine core, followed by the introduction of the bromobenzyl group through nucleophilic substitution reactions. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and pyrazolyl-pyridazine groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-((4-fluorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-((4-methylbenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJFORQALGAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)
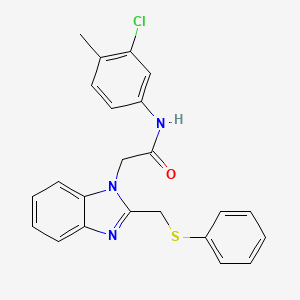
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
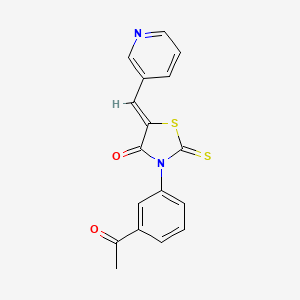

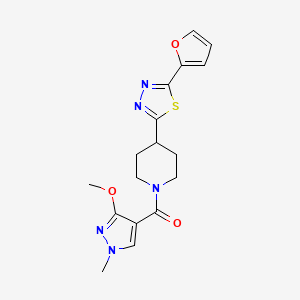
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
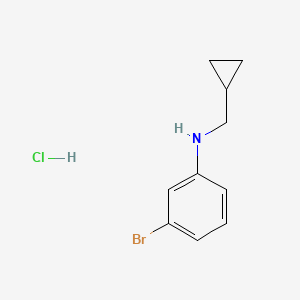
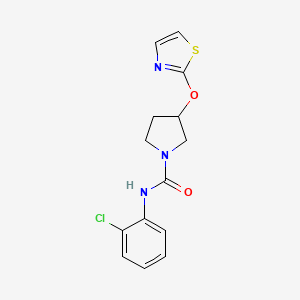
![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)
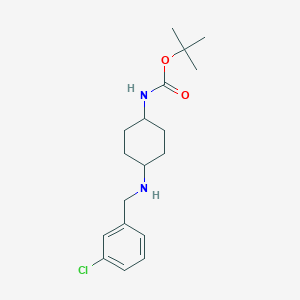
![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
